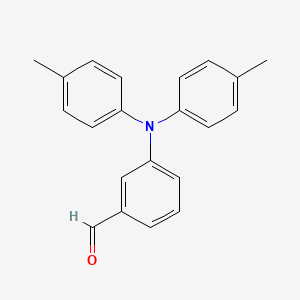

3-(Di-p-tolylamino)benzaldehyde

Description

Significance of Triphenylamine (B166846) and Benzaldehyde (B42025) Moieties in Organic Functional Materials

The utility of 3-(Di-p-tolylamino)benzaldehyde as a functional material precursor stems directly from the inherent properties of its two primary components: the triphenylamine (TPA) core and the benzaldehyde group.

The triphenylamine moiety is a cornerstone in the design of hole-transporting materials. ktu.edu Its non-planar, propeller-like three-dimensional structure is crucial, as it tends to inhibit the close packing (crystallization) of molecules. This leads to the formation of stable amorphous films, a desirable morphology for devices like organic light-emitting diodes (OLEDs) where uniform, non-crystalline layers are essential for efficient operation. ktu.edu Furthermore, the nitrogen atom at the center of the TPA unit is electron-rich, making the moiety an excellent electron donor and facilitating the transport of positive charge carriers (holes). This redox-active nature is fundamental to its application in organic electronics. rsc.orgrsc.org Derivatives of TPA are widely used as charge-transporting materials in OLEDs and as donor units in organic solar cells and perovskite solar cells. ktu.eduacs.org

The benzaldehyde moiety, on the other hand, serves as a versatile chemical handle. The aldehyde group is highly reactive and can participate in a wide array of chemical transformations, most notably condensation reactions with amines to form imines (Schiff bases). This reactivity allows for the straightforward synthesis of larger, more complex molecules and polymers. While aldehydes have been used less frequently than ketones in some polymerization reactions like Friedel-Crafts polycondensations, their ability to form conjugated systems through reactions like the Knoevenagel or Wittig reactions makes them invaluable for extending π-systems and tuning optoelectronic properties. rsc.org

Overview of Arylamine-Substituted Benzaldehydes in Advanced Organic Systems

The combination of an arylamine donor and a benzaldehyde acceptor/reactive site creates a class of molecules known as arylamine-substituted benzaldehydes. These compounds are quintessential examples of donor-π-acceptor (D-π-A) systems, where the electron-donating character of the amine is linked to the electron-withdrawing or reactive aldehyde through a phenyl ring. This electronic structure is the foundation for many interesting properties.

Research into this class of compounds has revealed their utility in several areas:

Polymer Synthesis: Triphenylamine-based aldehydes are key monomers for creating novel aromatic polymers. For instance, polymers synthesized from TPA-derivatized benzaldehydes have demonstrated reversible electrochemical oxidation and desirable electrochromic and photochemical properties, making them suitable for applications in smart windows and displays. rsc.org

Nonlinear Optics (NLO): The inherent charge transfer character of arylamine-substituted benzaldehydes makes them promising for NLO applications. Simpler analogues, such as p-(dimethylamino)benzaldehyde, have been used to create hydrogen-bonded adducts that exhibit third-order NLO properties, which are crucial for optical switching and signal processing technologies.

Precursors for Advanced Dyes and Probes: The aldehyde group can be readily converted into other functional groups, leading to the creation of specialized dyes. For example, condensation with hydrazine (B178648) derivatives can yield hydrazones, which have been investigated for their unique photophysical properties. The reaction of 4-(di-p-tolylamino)benzaldehyde with 1,1-diphenylhydrazine (B1198277) is one such example of creating a novel hydrazone derivative.

The properties of polymers derived from related triphenylamine aldehydes are often characterized by high thermal stability and good solubility in organic solvents, which are critical for device fabrication.

Table 1: Properties of Polymers Derived from Triphenylamine and Benzaldehyde Derivatives

| Polymer Characteristic | Finding | Significance |

|---|---|---|

| Glass Transition Temp. (Tg) | 193–217 °C | High thermal stability of the amorphous state. rsc.org |

| 10% Weight Loss Temp. | > 475 °C | Excellent thermal resistance for device longevity. rsc.org |

| Electrochemical Activity | Reversible oxidation peaks | Stable charge transport capability. rsc.org |

| Solubility | Soluble in many organic solvents | Enables solution-based processing for film formation. rsc.org |

This table presents data for polymers synthesized from various triphenylamine and benzaldehyde derivatives, illustrating the general properties of this material class.

Research Landscape of this compound as a Precursor and Functional Building Block

Despite the clear potential suggested by its constituent moieties, a review of the scientific literature reveals that This compound is a significantly under-investigated compound. There is a notable lack of dedicated research focusing on its synthesis, properties, and application, especially when compared to its para-substituted isomer, 4-(di-p-tolylamino)benzaldehyde.

This research gap is itself a key finding. The focus on the 4-isomer is logical, as it allows for the creation of linear, symmetric molecules and polymers. Such structures often lead to predictable packing and charge transport along the molecular backbone.

However, the meta-substitution of the 3-isomer offers unique possibilities:

Asymmetric and Kinked Structures: The 120-degree bond angle imposed by the meta-linkage would lead to the formation of kinked or bent molecular structures. In polymers, this would disrupt long-range order and enhance the tendency to form stable amorphous glasses, a property highly valued in OLED applications to ensure uniform thin films and prevent performance degradation due to crystallization.

Tuning Electronic Properties: The meta-substitution disrupts the direct conjugation path between the nitrogen donor and the aldehyde acceptor that exists in the para-isomer. This would likely result in a higher energy gap (blue-shifted absorption and emission) and could be strategically employed to create materials for specific applications, such as host materials in phosphorescent OLEDs, which require high triplet energies.

Therefore, this compound represents an untapped resource for materials chemists. Its use as a functional building block could lead to a new class of hole-transporting and emissive materials with distinct morphological and optoelectronic properties compared to their linear analogues. Future research could focus on its synthesis and subsequent use in creating novel polymers, dendrimers, and small molecules for applications in organic electronics where control over molecular geometry and the prevention of crystallization are critical design parameters.

Structure

3D Structure

Properties

Molecular Formula |

C21H19NO |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

3-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde |

InChI |

InChI=1S/C21H19NO/c1-16-6-10-19(11-7-16)22(20-12-8-17(2)9-13-20)21-5-3-4-18(14-21)15-23/h3-15H,1-2H3 |

InChI Key |

JRHJMCRZIYBBGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Di P Tolylamino Benzaldehyde

Established Synthetic Pathways for the Aldehyde Precursor

The synthesis of 3-(di-p-tolylamino)benzaldehyde typically relies on the formylation of the corresponding diarylamine, di-p-tolylamine. The introduction of a formyl (-CHO) group onto an aromatic ring can be achieved through several methods, with the Vilsmeier-Haack reaction being a particularly effective and widely employed strategy for electron-rich aromatic compounds.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is an electrophilic iminium cation generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). The di-p-tolylamine, being an electron-rich arene due to the nitrogen atom's lone pair, is sufficiently activated to undergo electrophilic aromatic substitution.

The reaction mechanism commences with the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent, from DMF and POCl₃. This reagent then attacks the electron-rich aromatic ring of di-p-tolylamine, preferentially at the para-position to the amino group due to resonance stabilization. However, since the para-positions are occupied by the tolyl groups, the substitution occurs at one of the ortho or meta positions. The resulting iminium ion intermediate is then hydrolyzed during the workup step to yield the final aldehyde, this compound. The reaction is generally mild and efficient for such activated substrates.

Condensation Reactions Involving the Aldehyde Functionality

The aldehyde group of this compound is a reactive site that readily participates in a variety of condensation reactions. These transformations are crucial for extending the conjugation of the molecule and for introducing new functional groups, thereby creating derivatives with tailored optical and electronic properties.

Formation of Imines (Schiff Bases) and Their Derivatives

Aldehydes react with primary amines in an acid-catalyzed reversible reaction to form imines, also known as Schiff bases, which are compounds containing a carbon-nitrogen double bond. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl intermediate to facilitate its removal as water, but not so acidic as to protonate the amine nucleophile, which would render it non-reactive.

The reaction of this compound with various primary amines leads to the formation of a diverse range of imine derivatives. A related reaction involves the condensation with hydrazines to form hydrazones. For instance, the reaction of the isomeric 4-(di-p-tolylamino)benzaldehyde with 1,1-diphenylhydrazine (B1198277) has been reported to yield the corresponding N',N'-diphenylhydrazone. This confirms the reactivity of the aldehyde group in di-p-tolylamino-substituted benzaldehydes towards such condensation reactions.

Table 1: Representative Schiff Base Formation Reactions

| Amine/Hydrazine (B178648) Reactant | Product |

| Aniline | 3-((Phenylimino)methyl)-N,N-di-p-tolylaniline |

| 4-Nitroaniline | N,N-Di-p-tolyl-3-(((4-nitrophenyl)imino)methyl)aniline |

| 1,1-Diphenylhydrazine | This compound N',N'-diphenylhydrazone |

Knoevenagel Condensation and Related Coupling Reactions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base catalyst such as an amine or its salt. nih.govorganic-chemistry.org This reaction is instrumental in producing α,β-unsaturated compounds.

The aldehyde functionality of this compound is an excellent electrophile for the Knoevenagel condensation. Common active methylene compounds used in this reaction include malononitrile (B47326), ethyl cyanoacetate, and barbituric acid. researchgate.netresearchgate.net The resulting products are highly conjugated systems, often exhibiting interesting photophysical properties, making them suitable for applications such as dyes and nonlinear optical materials. beilstein-journals.org The reaction is generally efficient, and in some cases, can proceed without a catalyst in environmentally benign solvent systems like water-ethanol mixtures. researchgate.net

Table 2: Examples of Knoevenagel Condensation Products

| Active Methylene Compound | Catalyst (Typical) | Product |

| Malononitrile | Piperidine/Ammonium Acetate | 2-(3-(Di-p-tolylamino)benzylidene)malononitrile |

| Ethyl Cyanoacetate | Piperidine/Ammonium Acetate | Ethyl 2-cyano-3-(3-(di-p-tolylamino)phenyl)acrylate |

| Barbituric Acid | Pyridine (B92270) | 5-(3-(Di-p-tolylamino)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Synthesis of Conjugated Styryl Systems

The synthesis of styryl derivatives, which contain a carbon-carbon double bond connecting two aromatic rings, is a key strategy for creating extended π-conjugated systems. These compounds are of significant interest for their applications in organic electronics, particularly as fluorescent dyes and components of organic light-emitting diodes (OLEDs). Two of the most prominent methods for achieving this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. lumenlearning.com The ylide is typically prepared by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, leading to the formation of the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.comstackexchange.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com These carbanions are generally more nucleophilic than Wittig ylides and often provide better stereoselectivity, predominantly yielding the (E)-alkene. wikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. nrochemistry.comalfa-chemistry.com

The reaction of this compound with appropriate phosphonium ylides or phosphonate carbanions allows for the synthesis of a wide array of styryl derivatives, where the electronic properties can be tuned by the nature of the substituent on the newly formed double bond.

Table 3: Representative Synthesis of Conjugated Styryl Systems

| Reaction Type | Reagent | Product |

| Wittig Reaction | (4-Nitrophenyl)methyltriphenylphosphonium bromide | 1-(4-Nitrostyryl)-3-(di-p-tolylamino)benzene |

| HWE Reaction | Diethyl (4-cyanobenzyl)phosphonate | 4-(2-(3-(Di-p-tolylamino)phenyl)vinyl)benzonitrile |

| HWE Reaction | Diethyl (2-thienylmethyl)phosphonate | N,N-Di-p-tolyl-3-(2-(thiophen-2-yl)vinyl)aniline |

Strategic Derivatization for Enhanced Functional Properties

The core structure of this compound, with its electron-rich diarylamine donor and reactive aldehyde acceptor, serves as an excellent platform for the design and synthesis of molecules with specific functional properties. By strategically derivatizing the aldehyde group, it is possible to create materials with enhanced nonlinear optical (NLO) responses, improved charge transport characteristics for use in organic electronics, and specific photophysical properties for sensing and imaging applications.

The fundamental principle behind many of these applications is the creation of a "push-pull" system, where the electron-donating di-p-tolylamine group is connected through a conjugated π-bridge to a strong electron-accepting group. The condensation reactions discussed previously are the primary methods for installing these acceptor groups.

Nonlinear Optical (NLO) Materials: Molecules with large third-order NLO properties are crucial for applications in optical communications and data processing. nih.gov The derivatization of diarylamino benzaldehydes with strong electron-withdrawing groups, such as those introduced through Knoevenagel condensation with malononitrile or its derivatives, leads to compounds with significant intramolecular charge transfer. This charge transfer is a key factor in enhancing the third-order NLO response.

Organic Light-Emitting Diodes (OLEDs): The di-p-tolylamine moiety is a well-known hole-transporting unit in OLED materials. By synthesizing styryl derivatives of this compound, it is possible to create compounds that can function as both hole-transporting and light-emitting materials. The color of the emitted light can be fine-tuned by modifying the acceptor group at the other end of the conjugated system.

Fluorescent Probes and Dyes: The extension of the π-conjugation through the synthesis of styryl derivatives often leads to compounds with strong fluorescence. beilstein-journals.orgdiva-portal.org The photophysical properties, such as absorption and emission wavelengths and quantum yield, are highly sensitive to the electronic nature of the substituents and the solvent environment. This sensitivity makes these derivatives promising candidates for use as fluorescent probes for detecting specific analytes or for bio-imaging applications. mdpi.com

The strategic derivatization of this compound, therefore, provides a powerful avenue for the development of advanced functional materials with tailored properties for a wide range of high-technology applications.

Electronic Structure and Photophysical Behavior: Theoretical and Experimental Investigations

Quantum Chemical Calculations of Electronic Structure (e.g., DFT, TD-DFT)

To elucidate the electronic properties of molecules like 3-(Di-p-tolylamino)benzaldehyde, computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed. conicet.gov.arprinceton.eduresearchgate.net These calculations offer insights into the molecule's ground and excited states. conicet.gov.arprinceton.edu

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, known as the HOMO-LUMO gap, is a key parameter that reflects the molecule's chemical reactivity and stability. researchgate.netirjweb.com A larger energy gap generally suggests higher stability. researchgate.netntu.edu.iq For similar molecules, the HOMO and LUMO analysis is used to determine charge transfer within the molecule and other molecular properties. conicet.gov.arnih.gov

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO levels (ΔE = ELUMO - EHOMO) |

This table provides a general overview of Frontier Molecular Orbitals.

The structure of this compound, with its electron-donating di-p-tolylamine group and electron-accepting benzaldehyde (B42025) moiety, is conducive to Intramolecular Charge Transfer (ICT). mdpi.com Upon photoexcitation, an electron can be transferred from the donor part to the acceptor part of the molecule. mdpi.com This phenomenon is a key feature in the photophysics of many "push-pull" molecules and can be influenced by the surrounding solvent polarity. rsc.org In some related benzaldehyde derivatives, the ICT process can even be suppressed by other excited-state phenomena like excited-state intramolecular proton transfer (ESIPT). researchgate.netnih.gov Theoretical calculations, such as TD-DFT, are instrumental in understanding the mechanism of this photoinduced ICT. researchgate.net

Excited State Dynamics and Photoluminescence Mechanisms

The processes that occur after a molecule absorbs light are known as excited-state dynamics. These dynamics determine the molecule's photoluminescent properties, such as fluorescence and phosphorescence.

While this compound itself may not be strongly emissive in dilute solutions, a phenomenon known as Aggregation-Induced Emission (AIE) has been observed in its derivatives. nih.govresearchgate.net AIE is a fascinating photophysical effect where non-luminescent or weakly luminescent molecules become highly emissive when they aggregate or are in the solid state. nih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay. mdpi.com The study of AIE in derivatives of triphenylamine (B166846) and other similar structures has become a significant area of research. nih.govmdpi.com

| Phenomenon | Description |

| Aggregation-Induced Emission (AIE) | A photophysical effect where non-emissive molecules in solution become highly luminescent in an aggregated or solid state. nih.govresearchgate.net |

| Restriction of Intramolecular Motion (RIM) | The proposed mechanism for AIE, where the restriction of molecular rotations in the aggregate state enhances radiative decay. mdpi.com |

This table explains the concept of Aggregation-Induced Emission.

The photophysical properties of molecules related to this compound can be fine-tuned by making strategic modifications to their chemical structure. researchgate.net For instance, introducing different substituents to the core structure can alter the HOMO-LUMO energy gap, influence the efficiency of ICT, and modify the AIE characteristics. nih.gov This ability to tailor the emission color and efficiency is crucial for the development of materials for specific applications like organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov

Spectroelectrochemical Characterization of Redox Processes

Spectroelectrochemistry is a powerful technique used to study the changes in the absorption spectrum of a molecule as it undergoes oxidation and reduction (redox) reactions. By applying a potential to a solution of the compound and simultaneously measuring its UV-Vis-NIR spectrum, one can gain insights into the electronic structure of the resulting charged species (radical cations and anions). This information is valuable for understanding the stability of the molecule in different oxidation states and its potential for use in electro-optical devices. While specific spectroelectrochemical data for this compound is not detailed in the provided context, this technique is a standard method for characterizing such electroactive molecules.

Applications in Advanced Organic Materials and Devices

Organic Light-Emitting Diode (OLED) Materials Development

There is no available research data to populate the following sections:

Molecular and Supramolecular Chemosensing Systems

There is no available research data to populate the following sections:

Selective Detection of Specific Chemical Species

Further research and publication of experimental results are required to elucidate the potential of 3-(Di-p-tolylamino)benzaldehyde in these advanced applications.

Other Emerging Applications in Organic Electronics and Photonics

Beyond its foundational applications, the unique molecular architecture of this compound, which combines a triphenylamine-like core with a reactive aldehyde group, has prompted investigation into other areas of organic electronics and photonics. The non-planar structure imparted by the di-p-tolylamino group can influence intermolecular interactions and thin-film morphology, which are critical parameters in the performance of organic electronic devices.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. The performance of an OFET is largely dependent on the charge-transport characteristics of the organic semiconductor used as the active layer. While extensive research has been conducted on a wide array of organic semiconductors, specific data on the direct application of this compound in OFETs is not extensively documented in publicly available research.

Photosensitive Materials and Photochromic Systems

The application of this compound in photosensitive materials and photochromic systems is an area of growing interest. Photosensitive materials are those that undergo a change in their physical or chemical properties upon exposure to light, while photochromic systems exhibit a reversible change in color under illumination.

The di-p-tolylamino group can act as an effective electron donor, and when coupled with an electron-accepting unit, can form a donor-acceptor (D-A) structure. Such structures are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation, a key process in many photosensitive and nonlinear optical materials. The benzaldehyde (B42025) moiety can also participate in photochemical reactions or be modified to incorporate photochromic units.

Although specific studies detailing the photochromic behavior or photosensitive device applications of this compound are limited, the fundamental electronic and structural characteristics of the molecule suggest its potential in this domain. Research on related triphenylamine-aldehyde derivatives has shown that they can serve as precursors to larger conjugated systems with interesting photophysical properties. The exploration of this compound in these applications remains a promising avenue for future research.

Crystallographic Analysis and Supramolecular Assembly

Single Crystal X-ray Diffraction Studies of Derivatives

A notable example is the Schiff base derivative, 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- rsc.orgnih.govacs.orgthiadiazol-2-yl)-imine (trans-PPL9). nih.gov X-ray diffraction analysis of this compound revealed that it crystallizes in the monoclinic P21/n space group. nih.gov The unit cell contains four molecules, with only one being symmetrically independent. nih.gov The molecule adopts a trans isomeric form and is largely planar from the central nitrogen atom towards the pyridine (B92270) ring. nih.gov

Table 1: Selected Crystallographic Data for a Derivative of 3-(Di-p-tolylamino)benzaldehyde

| Parameter | 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- rsc.orgnih.govacs.orgthiadiazol-2-yl)-imine (trans-PPL9) nih.gov |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 18.9567(7) |

| b (Å) | 6.18597(17) |

| c (Å) | 22.5897(7) |

| β (°) ** | 114.009(4) |

| Volume (ų) ** | Not specified |

| Z | 4 |

Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of organic molecules is governed by a delicate balance of various non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the crystal packing and, consequently, the material's properties. rsc.orgnih.gov

Hydrogen bonds are among the most significant directional interactions in crystal engineering. In derivatives of benzaldehyde (B42025), the carbonyl group is a key player in forming diverse hydrogen bonding synthons. rsc.orgrsc.orgnih.gov Weak C–H⋯O and C–H⋯N hydrogen bonds are commonly observed, creating robust supramolecular assemblies. rsc.orgnih.govrsc.orgnih.gov For example, in the crystal structure of trans-PPL9, weak C–H⋯N hydrogen bonds are the primary intermolecular interactions, forming zigzag ribbons along the b-axis. nih.gov In other benzaldehyde derivatives, C–H⋯O interactions can lead to the formation of dimeric synthons, which then propagate into larger one- or two-dimensional networks. rsc.org The presence of polar co-adsorbates can also enhance hydrogen bonding interactions. nih.gov The engineering of hydrogen-bonded molecular crystals is a key strategy for creating materials with predetermined properties. researchgate.netnih.gov

Aromatic rings, such as the tolyl groups in this compound, can engage in π-π stacking interactions. These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent rings. libretexts.org The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) or offset. libretexts.org In many substituted benzaldehyde and triarylamine derivatives, π-π stacking, along with C–H⋯π interactions, plays a crucial role in stabilizing the crystal structure and forming multi-dimensional networks. rsc.orgrsc.orgnih.gov For instance, in some benzaldehyde derivatives, π-π stacking interactions with distances around 3.352 Å have been observed. nih.gov These interactions can be influenced by chemical modifications and external stimuli, making them a key focus in materials science. nih.gov The interplay between π-π stacking and other weak interactions, like hydrogen bonds, dictates the final supramolecular architecture. rsc.org It has been noted that π-π stacking can even be a key step in the nucleation kinetics during crystallization. nih.gov

Influence of Solid-State Structure on Functional Properties

The crystal packing of organic molecules has a profound impact on their functional properties. nih.gov The arrangement of molecules in the solid state can significantly affect charge-carrier transport, optical properties, and mechanical responses. acs.orgresearchgate.netrsc.org

For organic semiconductors, the crystal packing directly influences charge mobility. mdpi.com Grain boundaries, which are disruptions in the molecular packing, can act as charge trapping sites and limit device performance. mdpi.com Therefore, controlling the crystallization process to achieve well-ordered, large crystalline domains is crucial for high-performance organic electronics.

The luminescent properties of organic crystals are also closely tied to the intermolecular interactions and stacking modes. rsc.org The arrangement of transition dipoles of adjacent molecules, governed by the crystal packing, can be manipulated to tune the emission characteristics of the material. rsc.org

Furthermore, the solid-state structure is critical for photomechanical effects in organic crystals. nih.gov The way molecules are packed determines how a crystal deforms in response to light-induced chemical reactions. nih.gov Studies have shown that different crystal polymorphs of the same molecule can exhibit vastly different photomechanical responses, highlighting the importance of crystal engineering in designing molecular machines and actuators. acs.org For instance, aligning molecules in a parallel fashion can lead to a highly anisotropic photomechanical response and greater work densities. acs.org

In essence, a thorough understanding of the crystallographic and supramolecular features of this compound and its derivatives is a prerequisite for the rational design and synthesis of new functional organic materials.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Isomeric Control

The precise arrangement of substituents on the aromatic rings of triarylamine derivatives profoundly influences their electronic and photophysical properties. Consequently, the development of synthetic methodologies that afford exacting control over the isomeric purity of 3-(Di-p-tolylamino)benzaldehyde and its derivatives is of paramount importance for tailoring their function.

Future research should focus on advancing and optimizing synthetic strategies to achieve regioselective synthesis. While classical methods for the formation of triarylamines, such as the Ullmann condensation and Buchwald-Hartwig amination, are well-established, their application to achieve specific isomeric control for substituted benzaldehydes requires further investigation. wikipedia.orgwikipedia.orgacsgcipr.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org The Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic compounds, could also be explored for the direct formylation of di-p-tolylamine, although controlling the position of formylation to the meta-position presents a significant synthetic challenge. organic-chemistry.orgwikipedia.org

Key areas for exploration include:

Directed Ortho-Metalation and Functionalization: Investigating directed metalation-cross-coupling sequences could provide a pathway to specifically install the di-p-tolylamino group at the meta-position of a protected benzaldehyde (B42025) precursor.

Post-Synthetic Modification: Exploring the selective functionalization of a pre-synthesized 3-aminobenzaldehyde (B158843) core through controlled N-arylation reactions could offer another route to the desired isomer.

Flow Chemistry for Isomer Selectivity: The use of microfluidic reactors could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially favoring the formation of the desired meta-isomer and minimizing side products.

A comparative analysis of potential synthetic routes is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Buchwald-Hartwig Amination | High functional group tolerance; mild reaction conditions. | Achieving high regioselectivity for the meta-isomer. |

| Ullmann Condensation | Cost-effective copper catalyst. | Often requires harsh reaction conditions; regioselectivity can be poor. |

| Vilsmeier-Haack Reaction | Direct formylation of the amine. | Controlling the position of formylation on the di-p-tolylamine moiety. |

| Directed Ortho-Metalation | High regioselectivity. | Requires multi-step synthesis and careful control of reaction conditions. |

Exploration of Multi-Stimuli Responsive Materials

Recent studies on structurally similar triarylamine derivatives have revealed their capacity to exhibit changes in their optical properties in response to external stimuli such as mechanical force (mechanochromism) and temperature (thermochromism). For instance, 4-((4-methoxyphenyl)(phenyl)amino)benzaldehyde, a close analog of the title compound, demonstrates self-reversible solid-state fluorescence switching. organic-chemistry.org This suggests that this compound-based materials could also possess intriguing stimuli-responsive behaviors.

Future investigations should systematically explore the response of this compound and its derivatives to a range of external triggers, including:

Mechanochromism: The application of mechanical stress, such as grinding or shearing, can disrupt the intermolecular packing in the solid state, leading to a change in fluorescence color. The propeller-like, non-planar structure of triarylamines is often conducive to such effects.

Thermochromism: Changes in temperature can induce phase transitions or alterations in molecular conformation, resulting in a colorimetric or fluorometric response.

Solvatochromism: The photophysical properties of these molecules in solution are likely to be sensitive to solvent polarity due to their donor-acceptor nature. A detailed study of their behavior in a range of solvents could reveal significant solvatochromic shifts.

Acidochromism: The presence of the basic nitrogen atom and the aldehyde group suggests that the compound's optical properties could be modulated by changes in pH.

The potential stimuli-responsive properties of this compound are summarized in Table 2.

| Stimulus | Potential Response | Underlying Mechanism |

| Mechanical Force | Change in solid-state fluorescence. | Alteration of intermolecular packing and molecular conformation. |

| Temperature | Reversible color or fluorescence change. | Phase transitions or changes in vibrational states. |

| Solvent Polarity | Shift in absorption and emission maxima. | Stabilization of the excited state in polar solvents. |

| pH | Change in color or fluorescence. | Protonation/deprotonation of the amine or aldehyde group. |

Integration into Hybrid Organic-Inorganic Systems

The creation of hybrid materials that synergistically combine the properties of organic molecules with the robustness and structural diversity of inorganic scaffolds is a rapidly advancing field. Integrating this compound into such systems could lead to novel materials with enhanced or entirely new functionalities.

Future research should focus on the covalent attachment or encapsulation of this compound within or onto inorganic matrices. Potential avenues include:

Functionalized Silica (B1680970) Nanoparticles: The aldehyde group of this compound can be used as a chemical handle to graft the molecule onto the surface of silica nanoparticles. This could be achieved through the formation of an imine or by converting the aldehyde to a carboxylic acid or alcohol for subsequent esterification or etherification with a functionalized silica surface. Such hybrid materials could find applications in sensing or as novel stationary phases in chromatography.

Polymer Functionalization: The compound could be incorporated as a pendant group in polymers. For example, polymers bearing primary amino groups could be functionalized through the formation of an azomethine linkage with the benzaldehyde moiety. orgsyn.org This would impart the electronic and potential stimuli-responsive properties of the triarylamine unit to the polymer backbone.

Dendrimer-Based Hybrids: Encapsulation or surface functionalization of dendrimers with this compound could lead to well-defined, multi-functional nanomaterials. The dendritic architecture provides a unique environment that can influence the photophysical properties of the encapsulated or attached molecules. acsgcipr.org

Advanced Computational Design of Next-Generation Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the electronic and optical properties of molecules, thereby guiding the design of new derivatives with tailored functionalities. While specific computational studies on this compound are not yet prevalent, the application of these methods to other triarylamine derivatives has proven to be highly insightful. wikipedia.org

Future research should leverage advanced computational modeling to:

Predict Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to predict the electronic bandgap and potential for charge transfer.

Simulate Spectroscopic Properties: Use Time-Dependent DFT (TD-DFT) to simulate UV-visible absorption and emission spectra, providing insights into the photophysical behavior of the molecule and its derivatives.

Guide Derivative Design: Systematically modify the structure of this compound in silico by introducing different substituent groups on the aromatic rings and predict the impact on its properties. This can help to identify promising candidates for synthesis with enhanced stimuli-responsive behavior or optimized electronic characteristics for specific applications.

Understand Intermolecular Interactions: Model the packing of molecules in the solid state to understand and predict mechanochromic behavior.

Table 3 outlines the potential of computational design for advancing research on this compound derivatives.

| Computational Method | Research Goal | Predicted Properties |

| Density Functional Theory (DFT) | Understand electronic structure. | HOMO/LUMO energies, electron density distribution, dipole moment. |

| Time-Dependent DFT (TD-DFT) | Predict photophysical properties. | Absorption and emission spectra, excited state energies. |

| Molecular Dynamics (MD) | Investigate solid-state packing. | Crystal packing arrangements, potential for polymorphism. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model behavior in hybrid systems. | Interactions with inorganic surfaces or polymer matrices. |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for their application in a new generation of advanced functional materials.

Q & A

Q. What are the common synthetic routes for preparing 3-(Di-p-tolylamino)benzaldehyde, and what are the critical parameters affecting yield?

Methodological Answer: The synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination to introduce the diarylamine group. For example, brominated benzaldehyde precursors can react with p-toluidine derivatives under palladium catalysis. Critical parameters include:

- Catalyst system : Use of Pd(OAc)₂ with ligands like Xantphos for efficient C–N bond formation.

- Temperature : Reactions often require heating (80–110°C) in anhydrous solvents (e.g., toluene or DMF).

- Stoichiometry : Precise control of reagent ratios (e.g., N-bromosuccinimide equivalents) to avoid over-bromination, as seen in analogous syntheses of diarylamine derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves molecular conformation and confirms substituent positions, as demonstrated for structurally similar 4-(p-tolylamino)benzaldehyde .

- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments and aldehyde proton shifts (~10 ppm).

- HPLC : Purity assessment (>98% via reverse-phase HPLC with UV detection) is critical for reproducibility in optoelectronic applications .

Q. How can researchers assess the purity of this compound, and what contaminants are commonly observed?

Methodological Answer:

- HPLC with UV/Vis detection : Use a C18 column and acetonitrile/water gradient. Monitor for unreacted precursors (e.g., p-toluidine derivatives) or brominated byproducts.

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 316.17 for C₂₁H₂₁NO).

- Common contaminants : Partial oxidation products (e.g., carboxylic acid derivatives) or residual palladium from synthesis .

Q. What are the primary applications of this compound in academic research?

Methodological Answer:

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-donating groups : The p-tolyl groups enhance electron density at the nitrogen center, stabilizing radical intermediates in photoredox catalysis.

- Aldehyde reactivity : Participates in nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Knoevenagel).

- DFT calculations : Used to predict frontier molecular orbitals (HOMO/LUMO) for optoelectronic tuning .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing this compound derivatives?

Methodological Answer:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Crystallographic refinement : Address ambiguity in substituent positions (e.g., para vs. meta) via single-crystal X-ray diffraction .

- Reaction monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust conditions .

Q. What strategies optimize the photophysical properties of this compound for organic semiconductors?

Methodological Answer:

Q. How do solvent polarity and temperature impact the crystallization of this compound?

Methodological Answer:

- Solvent screening : Use low-polarity solvents (e.g., hexane/ethyl acetate) for slow crystallization, improving crystal quality.

- Thermal gradient methods : Controlled cooling (1–2°C/min) from saturated solutions reduces defects.

- Polymorph analysis : DSC and PXRD identify phase transitions, critical for device stability .

Q. What mechanistic insights explain the role of this compound in photocatalytic systems?

Methodological Answer:

- Radical stabilization : The diarylamine group donates electrons, stabilizing reactive intermediates (e.g., aryl radicals).

- Transient absorption spectroscopy : Tracks excited-state lifetimes (nanosecond scale) to optimize light-harvesting efficiency.

- Electron paramagnetic resonance (EPR) : Detects paramagnetic species during photocatalysis .

Q. How can computational modeling guide the design of this compound-based materials?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.